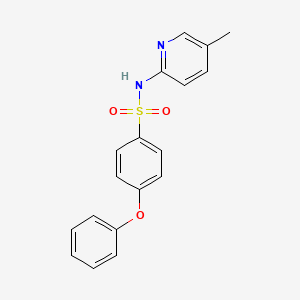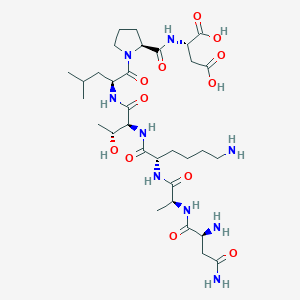
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is a chiral epoxide compound. This compound is characterized by the presence of a three-membered oxirane ring, which is substituted with a 2-chlorophenyl group and a 4-fluorophenyl group. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide in a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound may involve techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as lead compounds in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for the synthesis of high-value products.
作用機序
The mechanism of action of (2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways.
類似化合物との比較
Similar Compounds
- (2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Bromophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid
- (2R,3R)-3-(2-Chlorophenyl)-2-(4-chlorophenyl)oxirane-2-carboxylic acid
Uniqueness
(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both chlorophenyl and fluorophenyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
855251-06-8 |
|---|---|
分子式 |
C15H10ClFO3 |
分子量 |
292.69 g/mol |
IUPAC名 |
(2R,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-4-2-1-3-11(12)13-15(20-13,14(18)19)9-5-7-10(17)8-6-9/h1-8,13H,(H,18,19)/t13-,15-/m1/s1 |
InChIキー |
SNPLDPAJZAMTJV-UKRRQHHQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@](O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2C(O2)(C3=CC=C(C=C3)F)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


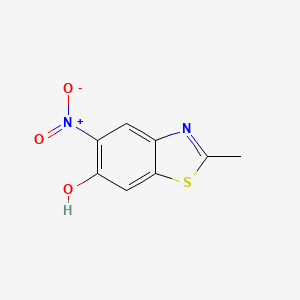
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![(6-Chloro-1H-indol-3-yl)[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B14193988.png)

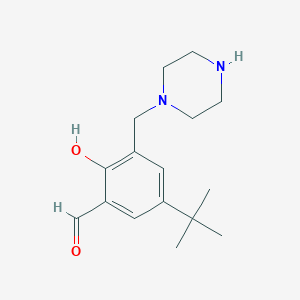
![(1E)-2,2-Dimethyl-N-[2-(methylsulfanyl)ethyl]pent-4-en-1-imine](/img/structure/B14193995.png)
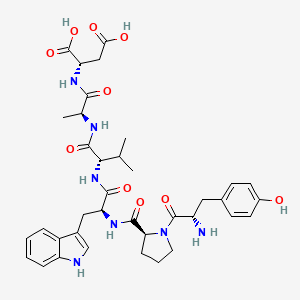
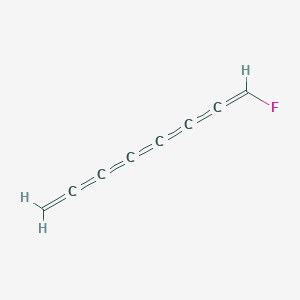
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione](/img/structure/B14194002.png)


![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
